1H-Pyrrole, 2,5-bis(2-nitro-1-phenylethyl)-
Description
Properties
CAS No. |
914390-61-7 |
|---|---|
Molecular Formula |
C20H19N3O4 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2,5-bis(2-nitro-1-phenylethyl)-1H-pyrrole |
InChI |
InChI=1S/C20H19N3O4/c24-22(25)13-17(15-7-3-1-4-8-15)19-11-12-20(21-19)18(14-23(26)27)16-9-5-2-6-10-16/h1-12,17-18,21H,13-14H2 |
InChI Key |
UAAMXLGCLSLQAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C[N+](=O)[O-])C2=CC=C(N2)C(C[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Methodology
In a typical conjugate addition reaction:
Reaction Scheme
$$
\text{Pyrrole} + \beta\text{-Nitrostyrene} \rightarrow \text{Pyrrole derivative}
$$
Multi-step Synthetic Routes
Multi-step synthetic routes often involve more complex mechanisms, including the use of palladium-catalyzed reactions and Stille coupling techniques.
Example Synthesis
A notable multi-step synthesis includes:
Yields and Purification
The purification of products from multi-step syntheses often involves column chromatography, yielding compounds with high purity.
One-pot Reactions
One-pot reactions simplify the synthesis process by combining multiple steps into a single reaction vessel.
Methodology
A one-pot three-component assembly can be employed using:
- Aniline
- β-nitrostyrene
- A β-ketoamide
This method results in the formation of multi-substituted pyrroles efficiently.
Advantages
The one-pot approach reduces the time and resources required for synthesis while maintaining good yields.
Comparative Analysis of Methods
The following table summarizes the key characteristics of each preparation method for 1H-Pyrrole, 2,5-bis(2-nitro-1-phenylethyl)-:
| Method | Reaction Type | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|
| Conjugate Addition | Nucleophilic addition | Up to 85% | Simple setup, high yield | Limited substrate scope |
| Multi-step Synthesis | Stille coupling | Varies | High purity, versatile | Time-consuming, requires multiple steps |
| One-pot Reaction | Three-component assembly | Good | Efficient, reduces reaction time | May require optimization for yields |
Chemical Reactions Analysis
1H-Pyrrole, 2,5-bis(2-nitro-1-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of nitro groups to amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyrrole oxides, while reduction produces amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research has indicated that derivatives of pyrrole compounds exhibit significant antitumor properties. For instance, studies have shown that certain pyrrole derivatives can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. The specific mechanism often involves the modulation of signaling pathways related to cell survival and proliferation .
Pharmaceutical Applications
Pyrrole derivatives are being explored as potential candidates for drug development. Compounds similar to 1H-Pyrrole, 2,5-bis(2-nitro-1-phenylethyl)- have been investigated for their ability to act as anti-inflammatory agents and for their neuroprotective effects. Their structural features allow for interactions with biological targets, making them suitable for further development into therapeutic agents .
Materials Science
Organic Light Emitting Diodes (OLEDs)
Pyrrole-based compounds are being utilized in the development of organic light-emitting diodes due to their excellent electronic properties. The incorporation of 1H-Pyrrole, 2,5-bis(2-nitro-1-phenylethyl)- into OLED materials has shown promising results in enhancing light emission efficiency and stability under operational conditions .
Sensors
The compound's unique electronic properties make it suitable for use in sensor technologies. Pyrrole derivatives can be functionalized to create sensitive sensors for detecting various analytes, including environmental pollutants and biomolecules. The ability to modify the electronic characteristics of pyrrole allows for tunable sensor responses .
Organic Synthesis
Building Blocks in Organic Synthesis
1H-Pyrrole, 2,5-bis(2-nitro-1-phenylethyl)- serves as an important building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions such as Michael additions and cycloadditions, leading to the formation of complex molecular architectures . This ability to undergo diverse transformations makes it a valuable intermediate in the synthesis of more complex organic molecules.
Catalytic Applications
The compound has been explored as a catalyst or co-catalyst in various organic reactions. Its unique structural features facilitate catalytic processes that are essential in synthesizing complex organic compounds efficiently .
Case Studies
Mechanism of Action
The mechanism by which 1H-Pyrrole, 2,5-bis(2-nitro-1-phenylethyl)- exerts its effects involves interactions with molecular targets and pathways. For instance, its nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrole ring can also participate in π-π interactions with aromatic residues in proteins, influencing their function .
Comparison with Similar Compounds
Substituent Effects on Solubility and Stability
- Target Compound : The 2-nitro-1-phenylethyl groups likely reduce solubility in polar solvents due to steric hindrance and nitro group hydrophobicity. However, nitro groups may enhance stability under oxidative conditions .
- 2,5-Bis(carboxylic acid)-1H-pyrrole () : Carboxylic acid substituents improve water solubility but complicate purification due to hydrogen bonding. Modification with 2-ethylbutyl esters enhanced solubility in organic solvents .
- 1H-Pyrrole, 2,5-dimethyl- (): Methyl groups increase volatility and solubility in nonpolar solvents (e.g., CCl₄, CS₂) but reduce thermal stability compared to nitro-substituted derivatives .
Table 1: Substituent Impact on Physical Properties
| Compound | Substituents | Solubility Profile | Thermal Stability |
|---|---|---|---|
| Target Compound | 2-Nitro-1-phenylethyl | Low in polar solvents | High |
| 2,5-Bis(carboxylic acid)-pyrrole | Carboxylic acid | High in water | Moderate |
| 2,5-Dimethylpyrrole | Methyl | High in nonpolar solvents | Low |
Electronic and Optoelectronic Properties
- Comparable to copolymers with 3,4-ethylenedioxythiophene (EDOT), which exhibit tunable optoelectrochemical properties .
- 1-(4-Boronobenzyl)-1H-pyrrole (): Boronate groups enhance electron-deficient character, making it suitable for sensor applications. The target compound’s nitro groups may offer similar electronic effects but with greater steric constraints .
Biological Activity
1H-Pyrrole, 2,5-bis(2-nitro-1-phenylethyl)- is a complex organic compound known for its potential biological activities, particularly in antimicrobial and pharmacological contexts. This article synthesizes existing research findings and data regarding its biological activity, synthesis methods, and potential applications.
- Molecular Formula : C20H19N3O
- CAS Number : 914390-61-7
- Molecular Weight : 333.38 g/mol
The compound contains two nitro-phenylethyl groups attached to a pyrrole ring, which contributes to its unique reactivity and biological properties.
Synthesis Methods
The synthesis of 1H-Pyrrole, 2,5-bis(2-nitro-1-phenylethyl)- typically involves the following methods:
- Michael Addition Reaction : This method utilizes electron-deficient nitroolefins and pyrrole under optimal conditions to yield the desired compound with high regioselectivity.
- Catalyst-Free Reactions : Recent studies have explored solvent-free conditions for the conjugate addition of pyrroles to nitrostyrenes, resulting in high yields of monofluorinated derivatives .
Antimicrobial Properties
1H-Pyrrole, 2,5-bis(2-nitro-1-phenylethyl)- has demonstrated potential antimicrobial activity , making it a candidate for further biological studies. The presence of nitro groups is believed to enhance its interaction with microbial targets.
| Study | Findings |
|---|---|
| BenchChem Study | Identified potential antimicrobial properties. |
| PMC Research | Investigated the effectiveness against various bacterial strains . |
The mechanism of action of this compound may involve:
- Reduction of Nitro Groups : The nitro groups can be reduced to amines, which may interact with various biological targets within microbial cells.
- Nucleophilic Substitution Reactions : The compound can engage in nucleophilic substitutions at the nitro group, potentially altering its biological activity.
Study on Antimicrobial Efficacy
A study published in PMC analyzed the antimicrobial effects of 1H-Pyrrole derivatives against multiple bacterial strains. The results indicated that certain derivatives exhibited significant inhibition zones compared to control groups.
Pharmacological Investigations
Research has suggested that derivatives of this compound may possess pharmacological properties that warrant further investigation in drug development contexts. The unique structure allows for modifications that could enhance efficacy against specific targets.
Comparison with Similar Compounds
To better understand the biological activity of 1H-Pyrrole, 2,5-bis(2-nitro-1-phenylethyl)-, it is useful to compare it with related compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 1H-Pyrrole, 2-(2-nitro-1-phenylethyl)-1-phenyl | Similar structure with one nitro group | Antimicrobial properties noted |
| 3-Nitroalkyl-2-phenyl-indole | Contains a nitro group and phenyl structure | Potentially similar reactivity but different applications |
Future Directions
Further research is essential to fully elucidate the biological mechanisms and potential therapeutic applications of 1H-Pyrrole, 2,5-bis(2-nitro-1-phenylethyl)-. Areas for future exploration include:
- In Vivo Studies : To assess the efficacy and safety profile in living organisms.
- Modification Studies : To explore how structural changes affect biological activity.
- Broader Antimicrobial Testing : To determine effectiveness against a wider range of pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
